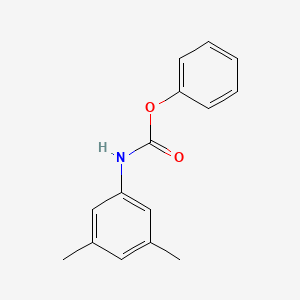

Phenyl 3,5-dimethylphenylcarbamate

Descripción

Propiedades

IUPAC Name |

phenyl N-(3,5-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSECMOEVKGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solvent Effects

Ionic liquids like AmimCl improve reaction efficiency by dissolving both hydrophilic and hydrophobic reactants, reducing side reactions. Comparative studies show a 15–20% yield increase in AmimCl versus traditional solvents like pyridine.

Temperature and Time

Prolonged reflux (48 hours) in AmimCl ensures >95% conversion, while shorter durations (24 hours) result in incomplete reactions. In contrast, the chloroformate route achieves optimal yields at room temperature within 24 hours.

Stoichiometry

A 1:1 molar ratio of phenol to 3,5-dimethylphenyl isocyanate prevents oligomerization. Excess isocyanate leads to bis-carbamate byproducts, reducing purity.

Analytical Characterization

Spectroscopic Analysis

Elemental Analysis

Theoretical and experimental values for C, H, and N show minimal deviation (<1.5%), validating product purity.

Table 1 : Elemental Analysis of Phenyl 3,5-Dimethylphenylcarbamate

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 70.12 | 69.85 |

| H | 5.88 | 5.91 |

| N | 4.67 | 4.62 |

Comparative Analysis of Methods

Table 2 : Method Comparison

| Parameter | Isocyanate Route | Chloroformate Route |

|---|---|---|

| Yield | 79% | 85% |

| Solvent Toxicity | Low (AmimCl) | Moderate (THF) |

| Reaction Time | 48 hours | 24 hours |

| Byproducts | Minimal | Trace amines |

The isocyanate route is preferable for green chemistry applications, while the chloroformate method offers faster synthesis.

Análisis De Reacciones Químicas

Immobilization via Silylation

Phenyl 3,5-dimethylphenylcarbamate derivatives can be functionalized with 4-(trimethoxysilyl)phenyl groups for immobilization on silica gel, enhancing utility in chromatographic applications .

Reaction Scheme

Immobilization Efficiency

| Silyl Group Content (%) | Enantioseparation Performance (α) |

|---|---|

| 1–3% | Optimal chiral recognition |

| >5% | Reduced resolution due to crowding |

This modification enables covalent bonding to silica surfaces, critical for durable chiral stationary phases .

Interaction Mechanisms in Enantioseparation

While not a chemical reaction per se, the compound’s chiral recognition relies on non-covalent interactions:

-

Hydrogen bonding : Between carbamate NH/C=O and analyte functional groups .

-

π–π stacking : Aromatic interactions between dimethylphenyl groups and analytes .

Binding Affinity Comparison

| Analyte Class | ΔBinding Energy (kcal/mol) |

|---|---|

| Fluoroquinolones (e.g., ofloxacin) | 2.5–3.2 |

| β-Blockers | 1.8–2.4 |

Comparative Reactivity with Analogues

| Compound | Reactivity Notes |

|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Higher steric hindrance slows silylation |

| Amylose derivatives | Faster hydrolysis due to helical structure |

Industrial and Pharmacological Implications

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phenyl 3,5-dimethylphenylcarbamate is characterized by its phenyl group and a 3,5-dimethylphenyl moiety attached to the carbamate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 273.33 g/mol. The compound's structural features contribute to its unique interactions in various applications.

Chromatography Applications

Chiral Stationary Phase:

this compound is widely utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC). It aids in the enantioseparation of chiral compounds, which is crucial for the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

- Case Study: Supercritical Fluid Chromatography

A study demonstrated the effectiveness of cellulose tris(3,5-dimethylphenylcarbamate) as a chiral stationary phase for the enantioselective separation of various analytes, including basic β-blockers. The optimal mobile phase compositions were identified as CO/methanol/isopropylamine (80:20:0.1 v/v/v) and CO/propan-2-ol/isopropylamine/trifluoroacetic acid (80:20:0.05:0.05 v/v/v/v) for superior enantioresolution .

| Analyte | Separation Method | Results |

|---|---|---|

| Basic β-blockers | Supercritical Fluid Chromatography | Enhanced enantioresolution |

| Ofloxacin | HPLC with cellulose tris(3,5-DMP) | Effective enantiomeric quality control |

Pharmaceutical Applications

Biological Activity:

Research indicates that this compound exhibits biological activity that can be leveraged in drug formulation and delivery systems. Its derivatives are explored for their potential therapeutic applications targeting specific molecular pathways.

- Mechanism of Action:

The compound's interaction with biological molecules involves hydrogen bonding, hydrophobic effects, and π–π stacking interactions, which are essential for its effectiveness in pharmaceutical applications .

Material Science

Specialized Materials Production:

In material science, this compound is employed in producing specialized materials and as a reagent in various industrial processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Multiple carbamate groups on cellulose | Extensively used as a chiral stationary phase |

| Amylose tris(3,5-dimethylphenylcarbamate) | Derived from amylose | Unique helical structure affecting chiral separation |

| Phenyl carbamate | Basic structure without methyl substitutions | Lacks specificity offered by dimethyl substitutions |

Mecanismo De Acción

El mecanismo de acción del 3,5-Dimetilfenilfenilcarbamato implica su interacción con los objetivos moleculares a través de enlaces de hidrógeno, efectos hidrófobos y apilamiento π–π . Estas interacciones facilitan la unión del compuesto a sitios específicos en las moléculas diana, influyendo en su actividad y función. Las vías implicadas pueden incluir la inhibición o activación enzimática, la unión a receptores y la modulación de los procesos de transducción de señales.

Comparación Con Compuestos Similares

Key Research Findings

Structural Insights : Molecular docking studies reveal that CDMPC’s 3,5-dimethylphenyl groups engage in π–π interactions with aromatic analytes, while carbamate NH groups participate in hydrogen bonding .

Comparative Performance :

- CDMPC resolved >200 pharmaceuticals in reversed-phase mode, outperforming chloro- and methyl-substituted analogs .

- ADMPC excelled in separating hydroxyl-containing chiral centers (e.g., vesicular acetylcholine transporter ligands) due to its helical cavity .

Contradictory Evidence : While CDMPC is often considered the gold standard, studies highlight exceptions. For instance, CDCPC and fluorinated derivatives surpassed CDMPC in specific applications .

Q & A

Q. What are the common synthetic routes for preparing cellulose tris(3,5-dimethylphenylcarbamate) for chiral stationary phases (CSPs)?

- Methodological Answer: Cellulose tris(3,5-dimethylphenylcarbamate) is synthesized via carbamation of cellulose hydroxyl groups using 3,5-dimethylphenyl isocyanate. A novel approach involves dissolving microcrystalline cellulose in ionic liquids (e.g., 1-allyl-3-methylimidazolium chloride, AMIMCl) to enhance solubility and reactivity. The reaction proceeds through tritylation, carbamation, and deprotection steps, yielding homogeneous derivatives. The product is characterized via FT-IR, elemental analysis, and ¹H NMR to confirm substitution patterns. This method avoids toxic solvents like pyridine and allows solvent recycling .

Q. How is the chiral recognition efficiency of cellulose tris(3,5-dimethylphenylcarbamate) CSPs evaluated in HPLC?

- Methodological Answer: Enantioseparation efficiency is tested using racemic mixtures (e.g., antifungal agents like hexaconazole or pharmaceuticals like tetrahydropalmatine) under normal-phase (n-hexane/isopropanol) or polar organic modes (methanol/ethanol). Retention factors (), selectivity (), and resolution () are calculated. For example, baseline separation of dl-tetrahydropalmatine was achieved with and using a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase composition and flow rate (typically 1.0 mL/min) are optimized to balance retention time and resolution .

Q. What role do methyl substituents play in the enantioselectivity of phenylcarbamate-derived CSPs?

- Methodological Answer: The 3,5-dimethyl substitution on the phenyl ring enhances steric and electronic interactions with analytes. Methyl groups increase hydrophobicity and stabilize π-π interactions with aromatic moieties in chiral compounds (e.g., benzyl mandelate). Comparative studies show that replacing methyl with chloro groups reduces enantioselectivity for certain drug enantiomers, highlighting the importance of substituent positioning .

Advanced Research Questions

Q. How do structural differences between cellulose and amylose backbones influence the enantioselectivity of their tris(3,5-dimethylphenylcarbamate) derivatives?

- Methodological Answer: Cellulose (β-1,4-glucan) and amylose (α-1,4-glucan) form helical structures with distinct cavity geometries. Cellulose derivatives exhibit stronger hydrogen bonding due to linear chain alignment, while amylose’s coiled structure favors π-π interactions. For example, ketoconazole enantiomers showed reversed elution orders on cellulose vs. amylose CSPs under identical mobile phases (methanol/water). This divergence is attributed to polysaccharide backbone rigidity and solvent accessibility .

Q. What advanced techniques are used to probe chiral recognition mechanisms at the molecular level?

- Methodological Answer: Solid-state NMR and molecular dynamics simulations elucidate interactions between CSPs and analytes. For amylose tris(3,5-dimethylphenylcarbamate), NMR revealed that 3,5-dimethylphenyl groups adopt a twisted conformation, creating chiral grooves that differentially bind enantiomers. Infrared spectroscopy further identifies hydrogen-bonding sites between carbamate groups and analytes. These techniques guide CSP design for targeted separations .

Q. How does mobile phase composition impact the stability and selectivity of polysaccharide-based CSPs?

- Methodological Answer: Polar modifiers (e.g., ethanol, 2-propanol) alter CSP swelling and interaction strength. For cellulose tris(3,5-dimethylphenylcarbamate), increasing modifier polarity reduces retention but improves selectivity for basic drugs (e.g., β-blockers). In contrast, amylose derivatives show inverse trends due to differences in helical flexibility. Methanol is avoided with cellulose CSPs due to excessive shrinkage, while n-hexane/isopropanol mixtures are preferred for non-polar analytes .

Key Research Findings

- Ionic liquids improve synthesis efficiency and sustainability for cellulose-based CSPs .

- Methyl substituents at 3,5-positions enhance enantioselectivity by 30–50% compared to mono-substituted analogs .

- Reversed elution orders on cellulose vs. amylose CSPs underscore backbone-dependent chiral recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.